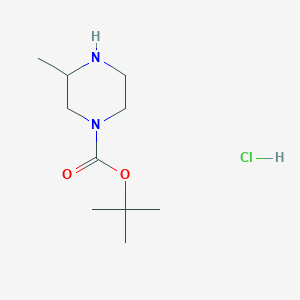

1-Boc-3-Metilpiperazina clorhidrato

Descripción general

Descripción

1-Boc-3-Methylpiperazine hydrochloride (1-Boc-3-MPHCl) is a pharmaceutical compound which is an analogue of the neurotransmitter dopamine. It is a substituted piperazine derivative, and has been used in scientific research in order to study the effects of dopamine in the brain. 1-Boc-3-MPHCl has been used to study the effects of dopamine on behavior, cognition, and emotion. It has also been used to study the effects of dopamine on the development of neurological disorders such as Parkinson’s disease, schizophrenia, and addiction.

Aplicaciones Científicas De Investigación

Síntesis de Antagonistas CCR5

1-Boc-3-Metilpiperazina clorhidrato: se utiliza en la síntesis de antagonistas CCR5. Estos antagonistas son importantes en el campo de la investigación del VIH, ya que bloquean el receptor CCR5, que es un punto de entrada crítico para el virus VIH-1 en las células humanas .

Desarrollo de Antagonistas del Receptor Opioide

Este compuesto sirve como reactivo para crear antagonistas del receptor opioide. Estos antagonistas son importantes para desarrollar tratamientos para la adicción a los opioides y controlar el dolor sin el riesgo de dependencia .

Creación de Antagonistas del Receptor de la Secretagoga de la Hormona del Crecimiento

Los investigadores utilizan This compound para desarrollar antagonistas para el receptor de la secretagoga de la hormona del crecimiento humano. Estos se exploran para posibles tratamientos de la obesidad modulando el apetito y el metabolismo .

Inhibidores de la Oxidación de Ácidos Grasos

El compuesto está involucrado en la síntesis de inhibidores de la oxidación de ácidos grasos. Estos inhibidores pueden desempeñar un papel en el tratamiento de trastornos metabólicos al regular el uso de ácidos grasos por parte del cuerpo para obtener energía .

Microesferas Impresas Molecularmente (MIM)

En el campo de la química analítica, This compound se utiliza como plantilla simulada para la preparación de microesferas impresas molecularmente. Las MIM tienen aplicaciones en la separación selectiva y la detección de moléculas específicas .

Fases Estacionarias de Intercambio Aniónico

También se utiliza para preparar fases estacionarias de intercambio aniónico difuncionales fuertes a partir de un derivado de 1,4-diazaciclohexano. Estas fases son cruciales en la cromatografía para la separación de compuestos según su carga .

Investigación de Materiales Biológicos

Como reactivo bioquímico, 4-N-BOC-2-metilpiperazina clorhidrato se utiliza en la investigación de ciencias de la vida como material biológico o compuesto orgánico. Es fundamental en estudios relacionados con la bioquímica y la biología molecular .

Síntesis de Carboxamidas y Carboxilatos

El compuesto encuentra aplicación en la síntesis de varias carboxamidas y carboxilatos. Estos derivados son valiosos en la química medicinal para el desarrollo de nuevos productos farmacéuticos .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Direcciones Futuras

Mecanismo De Acción

- Piperazine-containing compounds are often used as basic and hydrophilic groups to optimize pharmacokinetic properties or as scaffolds for pharmacophoric groups in interactions with target macromolecules .

- Piperazine derivatives can impact various pathways, including signal transduction, metabolism, and cell signaling .

Target of Action

Biochemical Pathways

Action Environment

Análisis Bioquímico

Biochemical Properties

1-Boc-3-Methylpiperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a precursor in the synthesis of biologically active molecules, including antagonists and inhibitors. The compound can interact with enzymes such as protein kinases, which are involved in regulating cellular processes. These interactions can lead to the inhibition or activation of specific pathways, thereby influencing cellular functions .

Cellular Effects

The effects of 1-Boc-3-Methylpiperazine hydrochloride on various types of cells and cellular processes are profound. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of protein kinase C, a family of enzymes that play a crucial role in cell signaling. By altering the activity of these enzymes, 1-Boc-3-Methylpiperazine hydrochloride can impact processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 1-Boc-3-Methylpiperazine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and the modulation of various cellular pathways. For example, 1-Boc-3-Methylpiperazine hydrochloride has been found to inhibit the activity of certain protein kinases, thereby affecting downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Boc-3-Methylpiperazine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-3-Methylpiperazine hydrochloride remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Boc-3-Methylpiperazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and alterations in physiological functions. It is essential to determine the appropriate dosage to achieve the desired effects while minimizing potential adverse outcomes .

Metabolic Pathways

1-Boc-3-Methylpiperazine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function and organismal health .

Transport and Distribution

The transport and distribution of 1-Boc-3-Methylpiperazine hydrochloride within cells and tissues are essential for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, 1-Boc-3-Methylpiperazine hydrochloride can accumulate in specific compartments, influencing its localization and activity. These interactions are critical for determining the compound’s overall efficacy and safety .

Subcellular Localization

The subcellular localization of 1-Boc-3-Methylpiperazine hydrochloride is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1-Boc-3-Methylpiperazine hydrochloride may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

tert-butyl 3-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNMIMWDYFYCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647474 | |

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313657-42-0 | |

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)